2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyrazinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction using a pyrazine derivative.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction using a methoxyphenol derivative.
Final Coupling Reaction: The final step involves coupling the azetidinyl intermediate with the methoxyphenoxy and pyrazinyl groups under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, including its effects on cellular processes and signaling pathways.
Chemical Biology: The compound is utilized in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide: shares structural similarities with other compounds containing methoxyphenoxy, pyrazinyl, and azetidinyl groups.
2-(2-methoxyphenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
2-(2-methoxyphenoxy)-N-[1-(pyrimidin-2-yl)azetidin-3-yl]acetamide: Similar structure but with a pyrimidinyl group instead of a pyrazinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H18N4O3/c1-22-13-4-2-3-5-14(13)23-11-16(21)19-12-9-20(10-12)15-8-17-6-7-18-15/h2-8,12H,9-11H2,1H3,(H,19,21) |
InChI Key |
MSLMQCHQFHUDIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.